3-benzyl-2-(butylsulfanyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one
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Overview
Description
3-benzyl-2-(butylsulfanyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound. It belongs to the class of thienopyrimidines, which are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a unique structure that combines a thieno[2,3-d]pyrimidine core with a cycloheptane ring, a benzyl group, and a butylsulfanyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-(butylsulfanyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to form the thienopyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yielding reactions, minimizing purification steps, and employing continuous flow chemistry techniques to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-2-(butylsulfanyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrimidinone ring can be reduced to form corresponding alcohols.
Substitution: The benzyl and butylsulfanyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-benzyl-2-(butylsulfanyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-benzyl-2-(butylsulfanyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme crucial for bacterial protein synthesis . This inhibition disrupts bacterial growth and replication, making it a promising antibacterial agent.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4-ones: These compounds share the thienopyrimidine core and exhibit similar biological activities.
Pyrido[2,3-d]pyrimidin-5-ones: These compounds have a pyridine ring fused to the pyrimidine core and are known for their antiproliferative and antimicrobial properties.
Spirocyclic thieno[2,3-d]pyrimidin-4-ones: These derivatives feature a spirocyclic structure and have been studied for their antimicrobial activity.
Uniqueness
3-benzyl-2-(butylsulfanyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one is unique due to its combination of a cycloheptane ring, benzyl group, and butylsulfanyl substituent. This unique structure contributes to its distinct chemical reactivity and biological activity, setting it apart from other thienopyrimidine derivatives .
Properties
Molecular Formula |
C22H26N2OS2 |
---|---|
Molecular Weight |
398.6 g/mol |
IUPAC Name |
4-benzyl-5-butylsulfanyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C22H26N2OS2/c1-2-3-14-26-22-23-20-19(17-12-8-5-9-13-18(17)27-20)21(25)24(22)15-16-10-6-4-7-11-16/h4,6-7,10-11H,2-3,5,8-9,12-15H2,1H3 |
InChI Key |
RAEHXUZBPYPWCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NC2=C(C3=C(S2)CCCCC3)C(=O)N1CC4=CC=CC=C4 |
Origin of Product |
United States |
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